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Compound of Interest

Compound Name: 3-Hydroxycyclohexanone

Cat. No.: B1200884

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-
Hydroxycyclohexanone (CAS No: 823-19-8), a versatile organic compound with applications
in various synthetic and biological contexts. The document details its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized
experimental protocols for data acquisition.

Spectroscopic Data

The structural characterization of 3-Hydroxycyclohexanone is primarily achieved through a
combination of spectroscopic techniques. The data presented herein has been compiled from
various sources to provide a comprehensive analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3-
Hydroxycyclohexanone.

IH NMR Data

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the
molecule. The following table summarizes the available proton chemical shift data.
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Proton Assignment Chemical Shift (8) ppm Multiplicity
H on C-3 (CH-OH) 4.19 multiplet
Methylene Protons 2.0

Hydroxyl Proton (-OH) Variable broad singlet

Note: The chemical shift of the hydroxyl proton is variable and depends on factors such as

solvent, concentration, and temperature.
13C NMR Data

The carbon NMR spectrum identifies the different carbon environments within the molecule.
The carbonyl carbon is a key diagnostic signal.

Carbon Assignment Chemical Shift (8) ppm
C=0 (C-1) 210.61[1]

C-2 Data not available

C-3 (CH-OH) Data not available

C-4 Data not available

C-5 Data not available

C-6 Data not available

Note: While a full experimental 13C NMR dataset is not publicly available in the cited sources,
the carbonyl signal is a key identifier.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Hydroxycyclohexanone highlights its key functional groups: the
hydroxyl (-OH) and carbonyl (C=0) groups.
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Frequency Range (cm™?) Assignment Description

Broad signal characteristic of a
3300-3450 O-H Stretch hydroxyl group involved in
hydrogen bonding.[2]

Absorption from the alkyl C-H

~2931 C-H Stretch ) )
bonds in the cyclohexane ring.
Strong absorption
characteristic of a ketone
~1655 C=0 Stretch o ]
carbonyl group within a six-
membered ring.[2]
] ] ) Various C-C and C-O skeletal
1384-1196 Fingerprint Region

vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 3-Hydroxycyclohexanone.

mlz lon Notes

Molecular ion peak,
114 [M]* corresponding to the molecular
weight of CeH1002.

Result of the loss of a water
96 [M-H20]* molecule from the molecular
ion.[1]

Result of the loss of carbon
86 [M-COJ* monoxide from the molecular

ion.

Often the base peak,
43 [CHsCOJ* corresponding to the acetyl
fragment.
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Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

NMR Spectroscopy Protocol

Sample Preparation: Accurately weigh 5-10 mg of 3-Hydroxycyclohexanone and dissolve it
in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, D20, or DMSO-ds) in a
clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for chemical shift referencing (0 ppm).

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the
deuterium signal of the solvent and shim the magnetic field to achieve homogeneity and

sharp signals.
Data Acquisition:

o H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient
number of scans should be acquired to obtain a good signal-to-noise ratio.

o 13C NMR: Acquire the carbon spectrum. Due to the low natural abundance of *3C, a larger
number of scans is typically required. Proton decoupling is generally used to simplify the
spectrum and improve sensitivity.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate
the signals in the *H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol

e Sample Preparation:

o Liquid Sample: If 3-Hydroxycyclohexanone is in a liquid state, a thin film can be
prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

o Solid Sample: If it is a solid, prepare a KBr pellet by grinding a small amount of the sample
with dry KBr powder and pressing the mixture into a translucent disk.
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e Background Scan: Perform a background scan with the empty salt plates or a pure KBr
pellet to record the background spectrum.

o Data Acquisition: Place the prepared sample in the spectrometer's sample holder. Acquire
the IR spectrum over a range of 4000-400 cm~1. Co-add 16-32 scans to improve the signal-
to-noise ratio.

o Data Processing: The acquired spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of 3-Hydroxycyclohexanone (approximately
1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

e Instrumentation: The sample can be introduced into the mass spectrometer via direct
infusion or through a gas chromatograph (GC-MS).

o lonization: Electron Impact (El) is a common ionization method for this type of molecule.

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu) to
detect the molecular ion and key fragments.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure. Common fragments for hydroxy ketones include losses of water and
carbon monoxide.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an
organic compound like 3-Hydroxycyclohexanone.
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Caption: General workflow for the spectroscopic analysis of 3-Hydroxycyclohexanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxycyclohexanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1200884+#spectroscopic-data-of-3-
hydroxycyclohexanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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